molecular formula C9H17NO2 B8817216 Ethyl 3-(pyrrolidin-3-YL)propanoate CAS No. 748797-09-3

Ethyl 3-(pyrrolidin-3-YL)propanoate

Cat. No. B8817216
M. Wt: 171.24 g/mol
InChI Key: GJAJJYCKXBUKIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(pyrrolidin-3-YL)propanoate is a chemical compound with the molecular formula C9H17NO2 . It is a liquid at room temperature . The compound has a molecular weight of 171.24 .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as Ethyl 3-(pyrrolidin-3-YL)propanoate, can be achieved through various methods. One common method involves the N-heterocyclization of primary amines with diols . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors . The choice of method depends on the specific requirements of the synthesis, such as the desired yield and the available starting materials .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(pyrrolidin-3-YL)propanoate can be represented by the InChI code: 1S/C9H17NO2/c1-2-12-9(11)5-8-10-6-3-4-7-10/h2-8H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 3-(pyrrolidin-3-YL)propanoate is a liquid at room temperature . It has a molecular weight of 171.24 . Other physical and chemical properties, such as melting point, boiling point, and density, are not explicitly mentioned in the search results.

Safety And Hazards

The safety information for Ethyl 3-(pyrrolidin-3-YL)propanoate indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Future Directions

Pyrrolidine derivatives, such as Ethyl 3-(pyrrolidin-3-YL)propanoate, are of great interest in drug discovery due to their versatile scaffold, which allows efficient exploration of the pharmacophore space . Future research may focus on designing new pyrrolidine compounds with different biological profiles .

properties

CAS RN

748797-09-3

Product Name

Ethyl 3-(pyrrolidin-3-YL)propanoate

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl 3-pyrrolidin-3-ylpropanoate

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)4-3-8-5-6-10-7-8/h8,10H,2-7H2,1H3

InChI Key

GJAJJYCKXBUKIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1CCNC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl diethylphosphonoacetate (15.9 g) in tetrahydrofuran (200 mL) was added sodium hydride (60% in oil, 2.88 g) at room temperature, and the mixture was stirred for 30 min. To the reaction mixture was added benzyl 3-formylpyrrolidine-1-carboxylate (15.0 g) and the mixture was stirred for 4 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated and the residue was dissolved in methanol (500 ml), palladium hydroxide/carbon (2.0 g) was added, and the mixture was stirred under a hydrogen atmosphere (3 atm) at 40° C. for 4 hr. The reaction solution was allowed to cool to room temperature, the reaction system was substituted by nitrogen, filtered, and the solvent was evaporated to give the title compound (8.0 g, yield 73%) as a colorless oil.
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
73%

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